2,4-Dibromo-6-(((3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
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Overview
Description
2,4-dibromo-6-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a chemical compound with the molecular formula C11H10Br2N4O . This compound is notable for its unique structure, which includes a phenol group substituted with bromine atoms and a triazole ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2,4-dibromo-6-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves the reaction of 2,4-dibromophenol with 3,5-dimethyl-4H-1,2,4-triazole-4-carbaldehyde under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the bromine substituents.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dibromo-6-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atoms and phenol group can also participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar compounds include other brominated phenols and triazole derivatives. For example:
- 2,4-dibromo-6-{(E)-[(3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
- 2,4-dibromo-6-{(E)-[(3-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
These compounds share similar structural features but differ in their substituents, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of 2,4-dibromo-6-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol lies in its specific combination of bromine atoms and the triazole ring, which imparts distinct properties.
Properties
CAS No. |
303105-17-1 |
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Molecular Formula |
C11H10Br2N4O |
Molecular Weight |
374.03 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]phenol |
InChI |
InChI=1S/C11H10Br2N4O/c1-6-15-16-7(2)17(6)14-5-8-3-9(12)4-10(13)11(8)18/h3-5,18H,1-2H3/b14-5+ |
InChI Key |
NZAFVHVKGSZJDY-LHHJGKSTSA-N |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=C(C(=CC(=C2)Br)Br)O)C |
Canonical SMILES |
CC1=NN=C(N1N=CC2=C(C(=CC(=C2)Br)Br)O)C |
Origin of Product |
United States |
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